molecular formula C12H20Cl3N3O2S B1383865 (4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride CAS No. 2173052-42-9

(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride

Cat. No.: B1383865
CAS No.: 2173052-42-9
M. Wt: 376.7 g/mol
InChI Key: IBQWXSXQXNHKSO-XRBIFONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of bicyclic sulfone derivatives featuring an octahydrothieno[3,4-b]pyrazine 6,6-dioxide core.

Properties

IUPAC Name

(4aS,7aR)-4-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.3ClH/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-3-1-2-4-13-10;;;/h1-4,11-12,14H,5-9H2;3*1H/t11-,12+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQWXSXQXNHKSO-XRBIFONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-b]pyrazine core, followed by the introduction of the pyridin-2-ylmethyl group and the oxidation to form the 6,6-dioxide. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can result in a wide range of substituted analogs with varying properties.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation and survival pathways. The modulation of these targets could lead to the development of novel anticancer therapies.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors and enzymes makes it a candidate for investigating treatments for neurological disorders. Its structural features may enhance binding affinity and selectivity towards specific receptors.
  • Antimicrobial Activity : Some derivatives of thieno[3,4-b]pyrazine compounds have shown potential antimicrobial effects. This compound may similarly possess activity against various bacterial strains, warranting further exploration in this area.

Chemical Biology

  • Bioconjugation Applications : The unique functional groups present in (4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride facilitate bioconjugation reactions, allowing for the development of targeted drug delivery systems.
  • Probe Development for Biological Studies : The compound can serve as a scaffold for creating molecular probes that help elucidate biological pathways and mechanisms in cellular systems.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that modifications of this compound can lead to varying degrees of cytotoxicity. Further research is needed to optimize its structure for enhanced efficacy.
  • Neurotransmitter Interaction Studies : Research exploring its interaction with neurotransmitter receptors has indicated potential anxiolytic effects, suggesting applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ primarily in the substituent at the 1-position of the bicyclic core. The table below summarizes critical parameters:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Salt Form Key Properties/Applications
Target Compound (CAS not provided) Pyridin-2-ylmethyl C₁₂H₁₉Cl₃N₃O₂S* ~393.7† Trihydrochloride Likely enhanced solubility and H-bonding
(4aR,7aS)-1-Methyl- (2173052-56-5) Methyl C₇H₁₆Cl₂N₂O₂S 263.18 Dihydrochloride Simpler structure; medicinal use (unspecified)
(4aR,7aS)-1-Isobutyryl- (2173052-48-5) Isobutyryl C₁₀H₁₉ClNO₂S 284.8‡ Hydrochloride Increased lipophilicity; research use
(4aR,7aS)-1-(3-Methylbut-2-en-1-yl)- (CAS not provided) Alkenyl (3-methylbut-2-en-1-yl) C₁₁H₂₀Cl₂N₂O₂S 323.3† Dihydrochloride Potential conformational flexibility
(4aR,7aS)-1-(2-Chloropyrimidin-4-yl)- (2173052-87-2) 2-Chloropyrimidin-4-yl C₁₀H₁₃ClN₄O₂S 288.76 Free base Aromatic heterocycle; SAR studies
(4aR,7aS)-1-Pyrimidin-2-yl- (2173052-99-6) Pyrimidin-2-yl C₁₀H₁₄N₄O₂S 254.31 Free base Electron-deficient heterocycle
(4aR,7aS)-1-(Pyridin-3-ylmethyl)- (2173052-86-1) Pyridin-3-ylmethyl C₁₂H₁₇Cl₂N₃O₂S 334.3† Dihydrochloride Altered H-bonding vs. pyridin-2-yl
(4aR,7aS)-1-(Cyclopropylmethyl)- (2173052-27-0) Cyclopropylmethyl C₁₀H₂₀Cl₂N₂O₂S 303.2 Dihydrochloride Rigid substituent; metabolic stability

*Estimated based on core structure + substituent. †Calculated using molecular formula. ‡Assumes HCl salt.

Key Structural and Functional Differences

  • Pyridinylmethyl vs. This may enhance target binding affinity in biological systems .
  • Acyl (Isobutyryl) vs.
  • Heteroaryl Substituents : Pyrimidinyl and pyridinyl analogs (e.g., CAS 2173052-87-2 and 2173052-86-1) exhibit distinct electronic profiles. The 2-chloropyrimidin-4-yl group may act as a hydrogen-bond acceptor, while pyridin-3-ylmethyl offers a different nitrogen positioning for interactions .
  • Salt Forms : Trihydrochloride salts (target compound) likely offer higher solubility than dihydrochloride or free-base forms, critical for oral bioavailability .

Research Findings and Structure-Activity Relationships (SAR)

  • Bicyclic Scaffold Importance: The octahydrothieno[3,4-b]pyrazine 6,6-dioxide core is a privileged structure in medicinal chemistry, with modifications at the 1-position significantly influencing activity. For example, pyrimidinyl derivatives are explored in antiviral research due to their ability to engage viral polymerases .
  • Substituent Effects: Aromatic Groups: Pyridinyl and pyrimidinyl substituents enhance binding to enzymes or receptors via aromatic stacking or hydrogen bonding. The target compound’s pyridin-2-ylmethyl group may optimize these interactions compared to aliphatic substituents .

Biological Activity

(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-b]pyrazine core and a pyridine ring, which contribute to its unique chemical properties. The biological activity of this compound is primarily investigated in the context of cancer research and neuropharmacology.

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may modulate the activity of these targets, leading to significant biological effects such as:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms similar to those observed in other pyrazine derivatives.
  • Neuroprotective Effects : Its structural features may allow it to influence neurotransmitter systems or protect neuronal cells from damage.

In Vitro Studies

Research has shown that compounds with similar structures can significantly affect cell proliferation and survival. For instance, studies on related pyrazines have demonstrated their ability to inhibit the growth of cultured L1210 cells and induce apoptosis in various cancer models. The presence of specific substituents at positions 2 and 3 on the pyrazine ring can enhance or diminish these effects .

Table 1: Summary of In Vitro Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
(4aR,7aS)-1-(pyridin-2-ylmethyl)...L1210TBDInduction of apoptosis
Pyrazolo[3,4-b]pyridin-6-one derivativesP388 LeukemiaTBDTubulin binding competition
1-deaza-7,8-dihydropteridinesVariousTBDCell cycle arrest

Note: TBD = To Be Determined; further studies are needed for precise IC50 values.

In Vivo Studies

In vivo studies have indicated that certain pyrazine derivatives can exhibit significant antitumor activity against murine models bearing P388 leukemia. These compounds showed a capacity to enhance the efficacy of established chemotherapeutic agents like vincristine through synergistic effects .

Case Study: Synergistic Effects

A notable case study involved the combination treatment of a pyrazine derivative with vincristine in mice. The results indicated a marked increase in survival rates compared to monotherapy with either agent alone. This suggests that this compound may also possess similar synergistic properties.

Safety Profile and Toxicology

The safety profile of this compound has not been extensively characterized. However, preliminary data suggest potential irritative effects upon contact with skin and eyes . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Table 2: Toxicological Data Summary

ParameterValue
Skin IrritationCategory 2
Eye IrritationCategory 2A
Acute ToxicityNot Available
Routes of ExposureInhalation, contact

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure reproducibility?

Answer: Synthesis optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and validation of intermediates via spectroscopic techniques (NMR, LC-MS). For example, in analogous heterocyclic systems, substituent positioning (e.g., pyridine methylation) significantly impacts yield due to steric and electronic effects . Methodological frameworks suggest iterative design of experiments (DoE) to isolate variables, coupled with chromatographic purity assessments (HPLC) to validate reproducibility .

Q. How can researchers characterize the stereochemical configuration of this compound with confidence?

Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For dynamic systems, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT-based conformational analysis) are critical. Cross-referencing with analogous compounds in patent literature (e.g., EP 4 374 877 A2) can provide stereochemical benchmarks .

Q. What theoretical frameworks guide the design of biological activity studies for this compound?

Answer: Link the research to established pharmacological or biochemical theories, such as receptor-ligand interaction models or enzyme inhibition kinetics. For example, pyrazine derivatives often target nucleotide-binding domains; thus, molecular docking studies (using software like AutoDock Vina) should precede in vitro assays to prioritize plausible targets .

Q. How should researchers address impurities or byproducts during synthesis?

Answer: Employ orthogonal analytical methods (HPLC-DAD, GC-MS) to detect impurities. Reference standards for common byproducts (e.g., hydrochloride salts or oxidation derivatives) are critical for quantification . Methodological rigor includes spiking experiments to confirm impurity identity and stability studies under varying pH/temperature conditions .

Q. What are the foundational steps to establish structure-activity relationships (SAR) for this compound?

Answer: Begin with systematic structural modifications (e.g., varying substituents on the pyridine or thieno-pyrazine moieties) and correlate changes with bioassay results. Use multivariate analysis to distinguish electronic, steric, and solubility effects. Patent literature on pyrrolo-pyrazine derivatives highlights the importance of methyl and chloride substituents in modulating activity .

Advanced Research Questions

Q. How can contradictory data in biological assays be resolved for this compound?

Answer: Contradictions often arise from assay-specific variables (e.g., cell-line selectivity, incubation time). Apply iterative hypothesis testing:

  • Replicate assays under standardized conditions (e.g., ISO 17025 guidelines).
  • Use cheminformatics tools to analyze off-target interactions (e.g., SwissTargetPrediction).
  • Cross-validate with in vivo models if in vitro results remain inconsistent .

Q. What experimental design principles apply to ecological impact studies of this compound?

Answer: Follow the INCHEMBIOL framework :

  • Phase 1: Determine abiotic stability (hydrolysis, photolysis) and partition coefficients (log P).
  • Phase 2: Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity).
  • Phase 3: Use probabilistic risk assessment models to extrapolate environmental exposure thresholds.

Q. How can AI-driven methods enhance the optimization of this compound’s pharmacokinetic profile?

Answer: Machine learning models trained on ADME (absorption, distribution, metabolism, excretion) datasets can predict bioavailability and metabolic stability. For example:

  • Use QSAR models to prioritize derivatives with favorable Caco-2 permeability.
  • Apply generative adversarial networks (GANs) to propose novel analogs with improved solubility .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) assays to assess acid resistance.
  • LC-HRMS metabolomics to identify degradation products in hepatic microsomes.
  • Molecular dynamics simulations to predict conformational stability in aqueous environments .

Q. How can researchers elucidate the mechanistic basis of this compound’s activity at the molecular level?

Answer:

  • Biophysical assays: Surface plasmon resonance (SPR) or ITC for binding affinity measurements.
  • Cryo-EM/X-ray crystallography: Resolve ligand-target complexes to identify critical interactions.
  • Kinetic studies: Stopped-flow spectroscopy to measure association/dissociation rates .

Methodological Resources

TechniqueApplicationKey Reference
X-ray crystallographyStereochemical validation
DFT calculationsConformational analysis
SPR/ITCBinding affinity quantification
DoESynthesis optimization
LC-HRMSDegradation product identification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.